amine](/img/structure/B13308527.png)
[(2,4-Dimethylphenyl)methyl](propyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dimethylphenyl)methylamine is an organic compound with the molecular formula C12H19N and a molecular weight of 177.29 g/mol . This compound is characterized by the presence of a benzene ring substituted with two methyl groups at the 2 and 4 positions, a methyl group at the benzylic position, and a propylamine group. It is used primarily in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylphenyl)methylamine typically involves the alkylation of 2,4-dimethylbenzyl chloride with propylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (2,4-Dimethylphenyl)methylamine can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dimethylphenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are employed.
Major Products Formed
Oxidation: Amine oxides or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
(2,4-Dimethylphenyl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,4-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
- (2,4-Dimethylphenyl)methylamine
- (2,4-Dimethylphenyl)methylamine
- (2,4-Dimethylphenyl)methylamine
Uniqueness
(2,4-Dimethylphenyl)methylamine is unique due to its specific substitution pattern on the benzene ring and the presence of a propylamine group. This combination of structural features imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C12H19N |
|---|---|
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
N-[(2,4-dimethylphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C12H19N/c1-4-7-13-9-12-6-5-10(2)8-11(12)3/h5-6,8,13H,4,7,9H2,1-3H3 |
Clave InChI |
JHDVZYNQODUZLB-UHFFFAOYSA-N |
SMILES canónico |
CCCNCC1=C(C=C(C=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


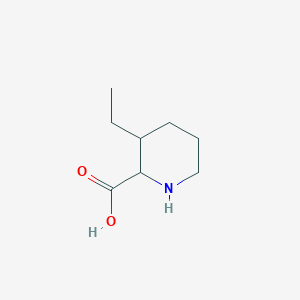
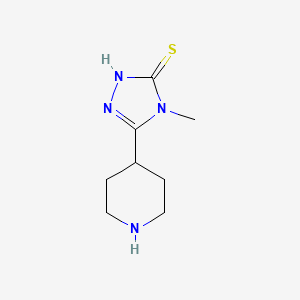
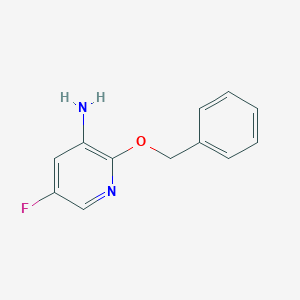

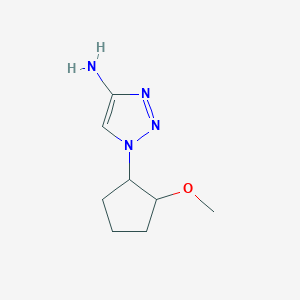
![3-[(4-Chlorophenyl)methyl]oxan-3-amine](/img/structure/B13308468.png)
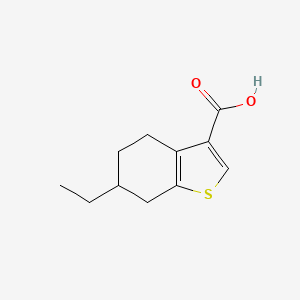


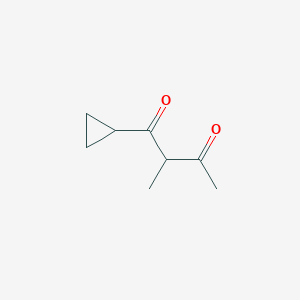
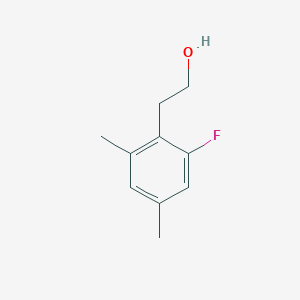
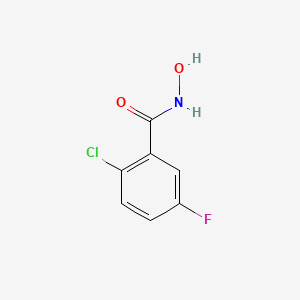

![N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13308519.png)
